molecular formula C10H9F3O2 B2851665 Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate CAS No. 175543-23-4

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Cat. No. B2851665
M. Wt: 218.175
InChI Key: QTJOXVLRFWKBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is a chemical compound with the molecular formula C10H9F3O2 . It is a colorless liquid with a fruity odor and is commonly used in the production of pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is denoted by the InChI code 1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 . This indicates that the molecule consists of an ethyl group (C2H5-) attached to a difluoro (4-fluorophenyl)acetate group.

Scientific Research Applications

  • Pharmaceutical Research

    • Application : Indole derivatives, which can be synthesized using similar compounds, have shown diverse biological activities .
    • Methods : The synthesis of indole derivatives involves various chemical reactions, including electrophilic substitution due to excessive π-electrons delocalization .
    • Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Chemical Synthesis

    • Application : The compound ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate, which has a similar structure, is used in chemical synthesis .
  • Chemical Synthesis

    • Application : The compound “ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate” is used in chemical synthesis .
    • Results : The outcomes of these syntheses are not specified in the available resources .
  • Pharmaceutical Research

    • Application : The design and synthesis of triple-acting PPARα, -γ, and -δ agonist 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid .
    • Results : The outcomes of these syntheses are not specified in the available resources .
  • Chemical Synthesis

    • Application : The compound “ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate” is used in chemical synthesis .
    • Results : The outcomes of these syntheses are not specified in the available resources .
  • Pharmaceutical Research

    • Application : The design and synthesis of triple-acting PPARα, -γ, and -δ agonist 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid .
    • Results : The outcomes of these syntheses are not specified in the available resources .

Safety And Hazards

Safety data sheets indicate that exposure to Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate should be avoided. In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes .

properties

IUPAC Name

ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJOXVLRFWKBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Synthesis routes and methods

Procedure details

1-Fluoro-4-iodobenzene (30 g, 135 mmol) and 2-bromo2,2-difluoroacetic acid ethyl ester (29 g, 142.9 mmol) were dissolved in DMF (100 ml) and Cu (21.5 g, 71.2 mmol) was added. The reaction mixture was heated at 90° C. for 18 h. Ethyl acetate (100 ml) was added and the reaction mixture was quenched with a solution of potassium dihydrogen phosphate (20 g) in water (200 ml). The resultant solution was stirred for 30 min, filtered and was washed with ethyl acetate. The organic layer was separated, washed with water and brine. The organic layer was dried over MgSO4, filtered, and concentrated to give 2,2-difluoro-2-(4-fluorophenyl)acetic acid ethyl ester (26.5 g) as a yellow liquid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu
Quantity
21.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Citations

For This Compound
1
Citations
K Araki, M Inoue - Tetrahedron, 2013 - Elsevier
Transition metal-catalyzed cross-coupling reactions of arylmetal reagents with ethyl bromodifluoroacetate have been explored. After intensive investigations, we have successfully found …
Number of citations: 56 www.sciencedirect.com

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